LF 1695
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Overview
Description
LF 1695 is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a methanone group attached to a phenyl ring substituted with an amino group and a piperidinyl group, as well as a chlorophenyl group. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LF 1695 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting 4-methylpiperidine with appropriate reagents under controlled conditions.
Amination Reaction: The intermediate is then subjected to an amination reaction to introduce the amino group at the desired position on the phenyl ring.
Coupling with Chlorophenyl Group: The final step involves coupling the aminated intermediate with a chlorophenyl group using a suitable coupling reagent, such as a palladium catalyst, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
LF 1695 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like chlorine gas and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
LF 1695 has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of LF 1695 involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Clocinizine: An antihistamine with a similar piperidinyl structure.
Chlorcyclizine: Another antihistamine with structural similarities to LF 1695.
Uniqueness
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research and industry.
Properties
CAS No. |
86187-86-2 |
---|---|
Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
[5-amino-2-(4-methylpiperidin-1-yl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O/c1-13-8-10-22(11-9-13)18-7-6-16(21)12-17(18)19(23)14-2-4-15(20)5-3-14/h2-7,12-13H,8-11,21H2,1H3 |
InChI Key |
RTHJIPJVGHYRMG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
86187-86-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-methyl-1-piperidinyl)-5-aminophenyl-(4-chlorophenyl)methanone LF 1695 LF-1695 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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